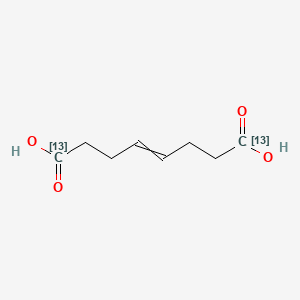
(1,8-13C2)oct-4-enedioic acid
Vue d'ensemble
Description
(1,8-13C2)oct-4-enedioic acid is a labeled compound where the carbon atoms at positions 1 and 8 are isotopically enriched with carbon-13. This compound is a derivative of octenedioic acid, which is an unsaturated dicarboxylic acid. The presence of the carbon-13 isotopes makes it particularly useful in various scientific studies, including metabolic and tracer studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 labeled precursors. One common method is the partial hydrogenation of 1,8-octadiene-1,8-13C2, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of palladium catalysts for hydrogenation and strong oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors for hydrogenation and oxidation processes, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Applications De Recherche Scientifique
(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octenedioic Acid: The non-labeled version of the compound.
Hexenedioic Acid: A shorter-chain analog with similar chemical properties.
Decenedioic Acid: A longer-chain analog with similar chemical properties.
Uniqueness
The primary uniqueness of (1,8-13C2)oct-4-enedioic acid lies in the carbon-13 labeling, which makes it invaluable for tracer studies. This isotopic enrichment allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Propriétés
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













